molecular formula C7H12O B1296763 Spiro[2.4]heptan-4-ol CAS No. 6749-50-4

Spiro[2.4]heptan-4-ol

Cat. No.: B1296763
CAS No.: 6749-50-4
M. Wt: 112.17 g/mol
InChI Key: KRVSXRVGROMOGZ-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-ol is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single atom. Its molecular formula is C7H12O, and it has a molecular weight of 112.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.4]heptan-4-ol can be synthesized through several methods. One common approach involves the transformation of spiro[2.4]heptan-4-one into the desired alcohol. This transformation can be achieved through reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the Baeyer-Villiger oxidation of bicyclic ketones followed by epoxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Spiro[2.4]heptan-4-one

    Reduction: Spiro[2.4]heptane

    Substitution: Various substituted spiro[2.4]heptane derivatives

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-4-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the position of the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

spiro[2.4]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSXRVGROMOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312059
Record name Spiro[2.4]heptan-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00312059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6749-50-4
Record name Spiro[2.4]heptan-4-ol
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Record name Spiro[2.4]heptan-4-ol
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Record name spiro[2.4]heptan-4-ol
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Record name Spiro[2.4]heptan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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